(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate

Description

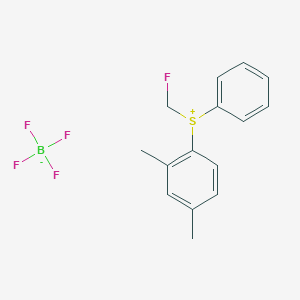

(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate (CAS: 1009088-40-7) is a sulfonium salt with the molecular formula C₁₇H₂₀BF₅S (MW: 362.21 g/mol). It features a central sulfur atom bonded to three distinct groups: a 2,4-dimethylphenyl ring, a phenyl ring, and a fluoromethyl (–CH₂F) group, paired with a tetrafluoroborate (BF₄⁻) counterion . This compound is notable for its structural diversity, combining steric bulk (from the dimethylphenyl group), aromaticity (phenyl), and electrophilicity (fluoromethyl).

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(fluoromethyl)-phenylsulfanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FS.BF4/c1-12-8-9-15(13(2)10-12)17(11-16)14-6-4-3-5-7-14;2-1(3,4)5/h3-10H,11H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJDEUJVTVLBGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C=C1)[S+](CF)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Reaction Conditions and Yields for Sulfonium Salt Formation

| Starting Material | Arene | Temperature (°C) | Yield (%) | Purity (% area, HPLC) |

|---|---|---|---|---|

| Monofluoromethyl phenyl sulfoxide | 2,4-Dimethylbenzene | -50 | 69.8 | 99.4 |

| Monofluoromethyl phenyl sulfoxide | p-Xylene | -50 | 75.1 | 99.2 |

Data adapted from analogous syntheses

Isolation and Purification Strategies

Isolation of the tetrafluoroborate salt requires careful handling due to its hygroscopic nature. The precipitated solid is filtered under argon, washed with cold diethyl ether (0°C), and dried under vacuum at 35°C. Recrystallization from acetone-water (3:1 v/v) removes residual triflate impurities, as confirmed by NMR spectroscopy. For industrial-scale production, continuous flow systems with in-line crystallization units are recommended to enhance yield and reproducibility.

Optimization of Reaction Conditions

Critical factors influencing yield and purity include:

-

Solvent Choice : Diethyl ether outperforms THF or acetonitrile due to its low polarity, which minimizes solvation of the sulfonium ion.

-

Acid Stoichiometry : Excess tetrafluoroboric acid (≥1.5 equivalents) ensures complete salt formation but must be balanced to avoid decomposition.

-

Temperature Control : Reactions conducted below -50°C suppress competing dimerization pathways, improving selectivity.

Analytical Characterization

The final product is validated using:

-

NMR (CDCl₃, 400 MHz): δ 7.67 (d, J = 8.2 Hz, 2H), 7.47–7.42 (m, 3H), 6.46 (ddd, J = 46.7 Hz, 17.2 Hz, 9.4 Hz, 2H), 2.48–2.27 (multiple singlets, 12H).

-

FT-IR : Peaks at 3018 cm⁻¹ (C-H aromatic), 1259 cm⁻¹ (B-F stretching), and 1058 cm⁻¹ (S⁺-C vibration).

-

HPLC : Retention time of 8.2 minutes (European Pharmacopeia method), confirming ≥99.4% purity.

Comparative Analysis with Related Sulfonium Salts

(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate exhibits distinct advantages over analogues:

-

Higher Thermal Stability : Melting point (93–95°C) exceeds that of the 2,5-dimethyl isomer (room-temperature liquid).

-

Improved Solubility : Dissolves readily in dichloromethane and acetonitrile, facilitating use in polar aprotic solvents.

Industrial-Scale Production Considerations

Scale-up challenges include managing exothermic reactions during triflate formation and minimizing boron trifluoride emissions. Patent WO2012056201A2 proposes:

-

Using cesium carbonate as a mild base to neutralize excess acid.

-

Implementing solvent recovery systems for diethyl ether and acetone.

-

Employing jacketed reactors with cryogenic cooling capabilities.

Challenges and Limitations

Key limitations of current methods:

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium salt to the corresponding sulfide.

Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide .

Scientific Research Applications

Synthesis of Fluorinated Compounds

One of the primary applications of (2,4-dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate is in the synthesis of fluorinated organic compounds. The compound acts as an electrophilic fluoromethylating agent, facilitating the introduction of fluoromethyl groups into various substrates.

- Mechanism of Action : The sulfonium salt generates a fluoromethylene synthon upon reaction with nucleophiles, which can then participate in further chemical transformations. This process is particularly valuable for creating fluorinated analogs of biologically active molecules.

- Case Study : In a study by Prakash et al., this sulfonium salt was utilized to prepare monofluoromethylated organic compounds, demonstrating its effectiveness in introducing the "CH2F" moiety into various substrates, which are critical for pharmaceutical applications .

Pharmaceutical Applications

The introduction of fluorine into organic molecules significantly enhances their pharmacological properties. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.

- Biologically Active Compounds : The synthesis of biologically active compounds containing the "CH2F" group has been reported, indicating potential therapeutic uses in treating various medical conditions . For instance, the fluorinated derivatives produced using this sulfonium salt have shown promise in drug development due to their enhanced activity compared to non-fluorinated counterparts.

Fluorination Reagents

(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate serves as a versatile fluorination reagent. Its unique properties allow it to be used effectively in various fluorination reactions.

- Comparison with Other Reagents : Compared to traditional fluorination agents like Deoxo-Fluor and DAST, this sulfonium salt exhibits higher selectivity and yields in certain reactions . For example, it has been shown to produce gem-difluorides with minimal byproducts, making it a valuable tool in synthetic chemistry.

Research Insights

Recent research highlights the stability and efficiency of (2,4-dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate as a reagent for synthesizing complex molecules.

- Innovative Applications : Studies have demonstrated its use in novel synthetic pathways, such as the Doyle-Kirmse rearrangement reaction, showcasing its versatility beyond simple fluorination . This reaction involves transferring a fluoromethylene group to unactivated alkenes, thus expanding its utility in organic synthesis.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate involves the transfer of the fluoromethyl group to various substrates. This transfer is often catalyzed by metal complexes, such as iron porphyrin, which facilitate the formation of reactive intermediates. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve the formation of fluorocarbene or fluoromethylene intermediates .

Comparison with Similar Compounds

Comparison with Similar Sulfonium Compounds

Sulfonium salts are widely studied for their reactivity, stability, and utility in catalysis, photopolymerization, and receptor binding. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Functional Group Analysis

Key Observations:

- Substituent Effects: The 2,4-dimethylphenyl group in the target compound introduces steric hindrance and electron-donating effects, which may stabilize the sulfonium cation and modulate reactivity in electrophilic substitutions. This contrasts with S7 and S8, where the 2-oxo-2-phenylethyl or benzyl groups enhance polarity but reduce thermal stability . The fluoromethyl (–CH₂F) group enhances electrophilicity compared to non-fluorinated analogs (e.g., methyl or ethyl), enabling participation in fluorination or cyclopropanation reactions .

- Counterion Role :

Stability and Crystallography

- Thermal Stability : The BF₄⁻ counterion confers higher thermal stability compared to iodide or bromide salts (e.g., trimethylsulfonium iodide , S1), which decompose at lower temperatures .

- Crystal Packing : X-ray studies of related sulfonium salts (e.g., 2-methylsulfanyl-5,6-dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxin-2-ium tetrafluoroborate ) reveal that bulky aryl groups induce disorder in crystal structures. The target compound’s 2,4-dimethylphenyl group may similarly affect packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.